molecular formula C6H4ClF3N2 B1596834 3-Chloro-6-(trifluoromethyl)pyridin-2-amine CAS No. 886762-09-0

3-Chloro-6-(trifluoromethyl)pyridin-2-amine

Cat. No. B1596834
M. Wt: 196.56 g/mol
InChI Key: MXLDGVNJAZZYGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-6-(trifluoromethyl)pyridin-2-amine is a chemical compound with the molecular formula C6H4ClF3N2. It has a molecular weight of 196.56 . The compound is stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Synthesis Analysis

Trifluoromethylpyridine (TFMP) and its derivatives, including 3-Chloro-6-(trifluoromethyl)pyridin-2-amine, are synthesized for use in the agrochemical and pharmaceutical industries . The synthesis of TFMP derivatives involves the use of various trifluoromethyl-containing building blocks . A novel series of 2/6-aryl/heteroaryl substituted-N-(6-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine analogues have been synthesized from dichloropyrimidines by an initial substitution followed by Suzuki coupling with boronic acids or esters .


Molecular Structure Analysis

The InChI code for 3-Chloro-6-(trifluoromethyl)pyridin-2-amine is 1S/C6H4ClF3N2/c7-3-1-2-4(6(8,9)10)12-5(3)11/h1-2H,(H2,11,12) .


Chemical Reactions Analysis

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The chloride was transformed into 4H-pyran-4-one 3c intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one 3b with LiHMDS at −78 °C, followed by TFA-mediated cyclization .


Physical And Chemical Properties Analysis

3-Chloro-6-(trifluoromethyl)pyridin-2-amine is stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Trifluoromethylpyridines are used in various scientific fields, particularly in the agrochemical and pharmaceutical industries . They are key structural motifs in active agrochemical and pharmaceutical ingredients .

In the agrochemical industry, trifluoromethylpyridines are used in the protection of crops from pests . Fluazifop-butyl was the first trifluoromethylpyridine derivative introduced to the agrochemical market, and since then, more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .

In the pharmaceutical industry, several trifluoromethylpyridine derivatives are used . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

  • Synthesis of Novel Molecules : This compound can act as a reactant in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules . These hybrid molecules have potential applications in the treatment of Hepatitis C .

  • Development of Fluorinated Organic Chemicals : The trifluoromethylpyridine group, which includes “3-Chloro-6-(trifluoromethyl)pyridin-2-amine”, plays a significant role in the development of fluorinated organic chemicals . These chemicals have found applications in various fields, including agrochemicals, pharmaceuticals, and functional materials .

  • Pharmaceutical Industry : Trifluoromethylpyridines are used in the pharmaceutical industry . For instance, Ubrogepant, a medicament used for acute migraine with or without visual disturbances, contains a trifluoromethyl group .

  • Veterinary Industry : Trifluoromethylpyridines are also used in the veterinary industry . Several veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .

  • Agrochemical Industry : Trifluoromethylpyridines are used in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .

  • Research and Development : The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety make trifluoromethylpyridines valuable in research and development . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

  • Synthesis of Novel Molecules : This compound can act as a reactant in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules . These hybrid molecules have potential applications in the treatment of Hepatitis C .

  • Development of Fluorinated Organic Chemicals : The trifluoromethylpyridine group, which includes “3-Chloro-6-(trifluoromethyl)pyridin-2-amine”, plays a significant role in the development of fluorinated organic chemicals . These chemicals have found applications in various fields, including agrochemicals, pharmaceuticals, and functional materials .

  • Pharmaceutical Industry : Trifluoromethylpyridines are used in the pharmaceutical industry . For instance, Ubrogepant, a medicament used for acute migraine with or without visual disturbances, contains a trifluoromethyl group .

  • Veterinary Industry : Trifluoromethylpyridines are also used in the veterinary industry . Several veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .

  • Agrochemical Industry : Trifluoromethylpyridines are used in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .

  • Research and Development : The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety make trifluoromethylpyridines valuable in research and development . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

Safety And Hazards

The safety information for this compound includes the GHS07 pictogram and the signal word "Warning" .

Future Directions

TFMP derivatives are currently used in the protection of crops from pests and in the pharmaceutical and veterinary industries . Many candidates are currently undergoing clinical trials . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

3-chloro-6-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF3N2/c7-3-1-2-4(6(8,9)10)12-5(3)11/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXLDGVNJAZZYGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Cl)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381987
Record name 3-chloro-6-(trifluoromethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-6-(trifluoromethyl)pyridin-2-amine

CAS RN

886762-09-0
Record name 3-chloro-6-(trifluoromethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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